molecular formula C32H60N10O10S B14239717 H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH CAS No. 243961-51-5

H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH

Cat. No.: B14239717
CAS No.: 243961-51-5
M. Wt: 776.9 g/mol
InChI Key: OEMODUCILHYKAM-OPKHLUCYSA-N
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Description

The compound H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is a peptide composed of the amino acids serine, methionine, isoleucine, alanine, arginine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis and modification techniques.

    Biology: Serve as models for protein structure and function studies, and in investigating enzyme-substrate interactions.

    Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides may mimic natural ligands, binding to receptors and triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH: can be compared to other peptides with similar sequences, such as:

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interaction with molecular targets, making it distinct from other peptides.

Properties

CAS No.

243961-51-5

Molecular Formula

C32H60N10O10S

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H60N10O10S/c1-7-17(4)24(42-29(49)23(15-44)41-28(48)21(10-12-53-6)39-26(46)19(33)14-43)30(50)37-18(5)25(45)38-20(9-8-11-36-32(34)35)27(47)40-22(31(51)52)13-16(2)3/h16-24,43-44H,7-15,33H2,1-6H3,(H,37,50)(H,38,45)(H,39,46)(H,40,47)(H,41,48)(H,42,49)(H,51,52)(H4,34,35,36)/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

OEMODUCILHYKAM-OPKHLUCYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CO)N

Origin of Product

United States

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